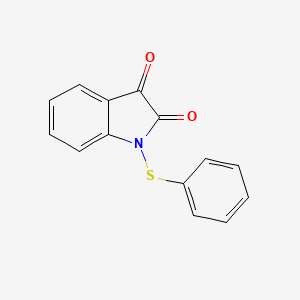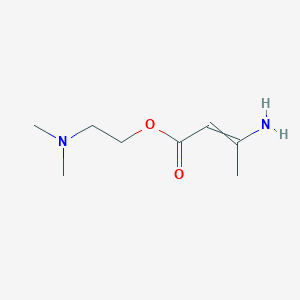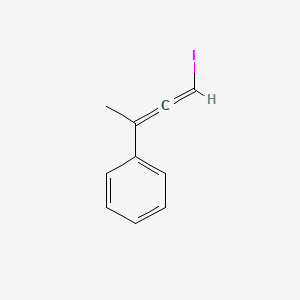
(4-Iodobuta-2,3-dien-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Iodobuta-2,3-dien-2-yl)benzene: is an organic compound that features a benzene ring substituted with a 4-iodobuta-2,3-dien-2-yl group. This compound is of interest due to its unique structure, which combines the aromatic stability of benzene with the reactivity of the iodobutadiene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Iodobuta-2,3-dien-2-yl)benzene typically involves the coupling of a benzene derivative with a suitable iodobutadiene precursor. One common method is the Suzuki-Miyaura coupling reaction , which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: (4-Iodobuta-2,3-dien-2-yl)benzene can undergo electrophilic aromatic substitution reactions, where the benzene ring reacts with electrophiles to form substituted products.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the functional groups attached to the benzene ring.
Coupling Reactions: It can participate in various coupling reactions, such as the Heck reaction, to form more complex molecules.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like bromine or nitric acid in the presence of a catalyst such as iron(III) chloride.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products: The major products depend on the specific reaction conditions but can include various substituted benzene derivatives, oxidized or reduced forms of the original compound, and coupled products with other organic molecules.
Scientific Research Applications
Chemistry: (4-Iodobuta-2,3-dien-2-yl)benzene is used as a building block in organic synthesis, particularly in the formation of more complex aromatic compounds .
Biology and Medicine:
Industry: In the industrial context, this compound can be used in the synthesis of polymers, dyes, and other materials that require complex aromatic structures .
Mechanism of Action
The mechanism of action for (4-Iodobuta-2,3-dien-2-yl)benzene in chemical reactions typically involves the formation of reactive intermediates such as carbocations or radicals. These intermediates then undergo further transformations to yield the final products . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
(4-Bromobuta-1,3-dien-1-yl)benzene: Similar in structure but with a bromine atom instead of iodine.
(4-Chlorobuta-1,3-dien-1-yl)benzene: Similar but with a chlorine atom.
(4-Fluorobuta-1,3-dien-1-yl)benzene: Similar but with a fluorine atom.
Uniqueness: The presence of the iodine atom in (4-Iodobuta-2,3-dien-2-yl)benzene makes it more reactive in certain types of chemical reactions, such as coupling reactions, compared to its bromine, chlorine, or fluorine analogs. This increased reactivity can be advantageous in synthetic applications where a more reactive intermediate is desired .
Properties
CAS No. |
52741-31-8 |
|---|---|
Molecular Formula |
C10H9I |
Molecular Weight |
256.08 g/mol |
InChI |
InChI=1S/C10H9I/c1-9(7-8-11)10-5-3-2-4-6-10/h2-6,8H,1H3 |
InChI Key |
TXEVOTPCQXHYAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C=CI)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[4.2.0]octa-1,3,5-triene, 3-methoxy-](/img/structure/B14639305.png)
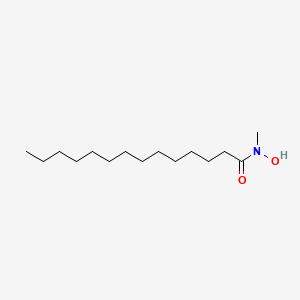
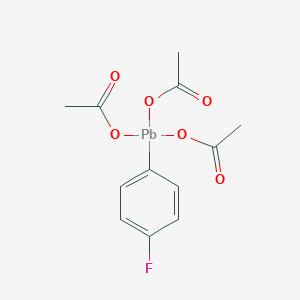
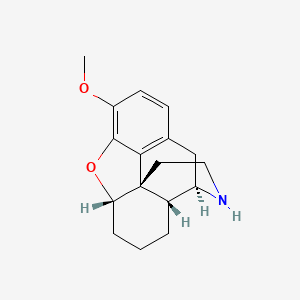


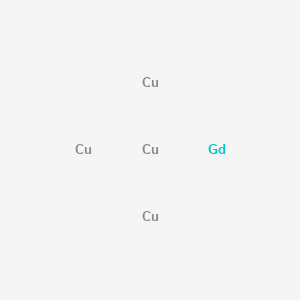
![4,4'-Dimethyl[1,1'-biphenyl]-2,2'-diol](/img/structure/B14639364.png)
![N-(3-Methylphenyl)-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14639367.png)
![Spiro[5.5]undec-7-en-3-one, 7,11,11-trimethyl-](/img/structure/B14639374.png)
![Acetic acid;[3-acetyloxy-5-(2,4,6-trihydroxyphenoxy)phenyl] acetate](/img/structure/B14639380.png)
![N,N-dimethyl-1-(3-methylimidazo[1,5-a]pyrazin-1-yl)methanamine](/img/structure/B14639389.png)
